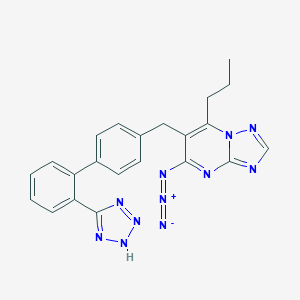

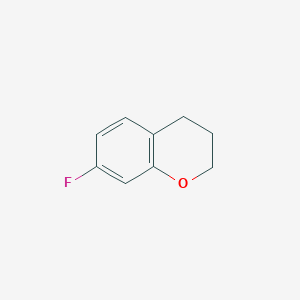

![molecular formula C9H5Cl2N3O3 B067244 5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole CAS No. 187399-90-2](/img/structure/B67244.png)

5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

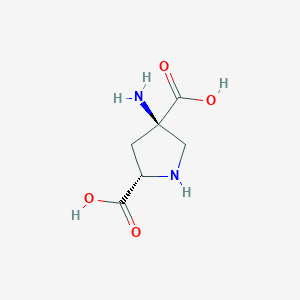

5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole, also known as 5CM3CNPOD, is a member of the oxadiazole family of compounds. It is a heterocyclic aromatic compound that has been studied for its potential to be used in scientific research applications.

Scientific Research Applications

Antibacterial Activity

A study conducted by Rai et al. (2010) involved the synthesis of novel compounds from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, including derivatives that showed significant antibacterial activity against several bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values and structure-activity relationships (SARs) were evaluated, highlighting the potential of these compounds in antibacterial applications Design, synthesis, characterization, and antibacterial activity of {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones.

Synthetic Utility

Stepanov et al. (2019) explored the chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, demonstrating its versatility as a synthon for synthesizing a range of 1,2,5-oxadiazole derivatives through various chemical reactions. This work shows the compound's broad utility in chemical synthesis, providing pathways for creating diverse chemical structures 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan –a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives.

Corrosion Inhibition

Kalia et al. (2020) investigated two newly synthesized oxadiazole derivatives for their corrosion inhibition efficiency on mild steel in hydrochloric acid solution. Their study showcased that these compounds, including derivatives of 5-chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole, offer significant protection against corrosion, making them valuable for industrial applications Synthesized oxadiazole derivatives as benign agents for controlling mild steel dissolution: Experimental and theoretical approach.

Antimicrobial Activity

Prabhashankar et al. (2013) conducted a study on the antimicrobial activity of substituted 1,3,4-oxadiazole analogues, including derivatives closely related to the chemical structure . These compounds exhibited potent antimicrobial properties against various bacterial and fungal strains, suggesting their potential use in combating microbial infections A Study On The Antimicrobial Activity Of New Substituted 1,3,4-Oxadiazole Analogues.

Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their agricultural activities .

Mode of Action

1,2,4-oxadiazole derivatives have been studied for their anti-infective properties, suggesting they may interact with various targets to exert their effects .

Biochemical Pathways

It’s known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities, implying they may influence multiple pathways .

Result of Action

It’s known that some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .

Properties

IUPAC Name |

5-(chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O3/c10-4-8-12-9(13-17-8)5-1-2-6(11)7(3-5)14(15)16/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXJMFKBDCJXFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC(=N2)CCl)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649657 |

Source

|

| Record name | 5-(Chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187399-90-2 |

Source

|

| Record name | 5-(Chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

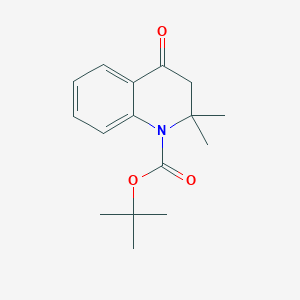

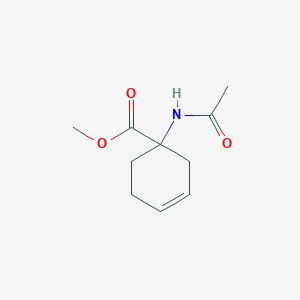

![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)

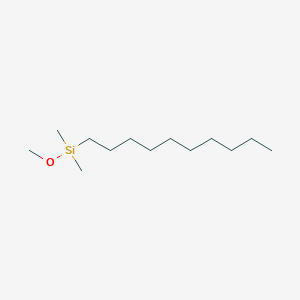

![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)